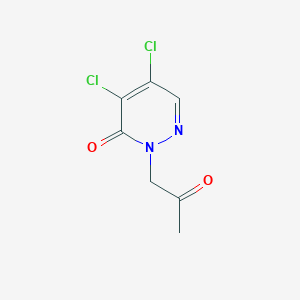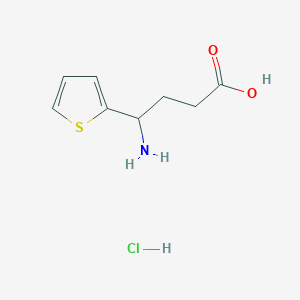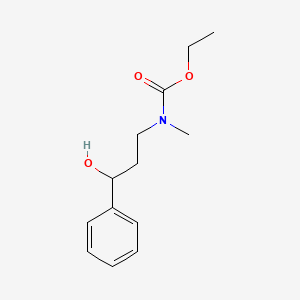![molecular formula C20H15NO2S B2891255 N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-32-2](/img/structure/B2891255.png)
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a nitrogen-substituted alkyne, known for its high reactivity and versatility in organic synthesis. This compound is a valuable building block in the design of various transformations, particularly in the synthesis of N-heterocyclic compounds .
Mechanism of Action
Target of Action
It is known that nitrogen-substituted alkynes, like this compound, are highly reactive building blocks used in various transformations .
Mode of Action
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a precursor of highly reactive keteniminium ions . These ions are known to play a crucial role in various chemical reactions, particularly in asymmetric synthesis .
Biochemical Pathways
The compound is involved in the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides . This process is facilitated by dimethyl sulfoxide (DMSO) acting as both an oxidant and solvent . DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums, triggering the reaction .
Result of Action
The oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides results in the formation of biologically active molecules . These molecules have widespread applications in organic synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as the solvent used and the presence of light, can significantly affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl iodide with N-(2-(phenylethynyl)phenyl)benzenesulfonamide in an acetone solvent under blue LED light . This photoinduced reaction is notable for its regio- and chemoselectivity, allowing for the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced photochemical reactors and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenylethynyl compounds. These products are valuable intermediates in further synthetic applications.
Scientific Research Applications
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
- N-(2-(phenylethynyl)phenyl)benzenesulfonamide
Uniqueness
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is unique due to its high reactivity and versatility in organic synthesis. Its ability to form highly reactive intermediates and participate in a wide range of chemical reactions sets it apart from similar compounds. Additionally, its applications in various fields, including chemistry, biology, and industry, highlight its significance .
Properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZDJUYPVZWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2891173.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)
![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)
![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)


![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
